molecular formula C16H16N2O3 B244901 2-[(3-Ethoxybenzoyl)amino]benzamide

2-[(3-Ethoxybenzoyl)amino]benzamide

Cat. No. B244901
M. Wt: 284.31 g/mol
InChI Key: SVGADXPUKXNSSU-UHFFFAOYSA-N
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Description

2-[(3-Ethoxybenzoyl)amino]benzamide is a chemical compound that belongs to the family of benzamides. It is also known as EBA or N-(3-Ethoxybenzoyl)-2-aminobenzamide. EBA has been studied extensively for its potential use in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of EBA involves its interaction with DNA topoisomerase II, which is responsible for the relaxation and supercoiling of DNA during replication and transcription. EBA binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA damage and the activation of apoptosis pathways. EBA also inhibits the expression of anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
EBA has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. EBA has also been shown to have anti-inflammatory and anti-oxidant effects, which may have potential therapeutic applications in other diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBA is its selective cytotoxicity towards cancer cells, making it a potential candidate for targeted cancer therapy. EBA has also been shown to have minimal toxicity towards normal cells, reducing the risk of side effects. However, EBA has limited solubility in water, which may limit its use in certain experimental settings. The synthesis of EBA is also relatively complex and requires specialized equipment and expertise.

Future Directions

Future research on EBA could focus on the development of novel formulations and delivery methods to improve its solubility and bioavailability. The use of EBA in combination with other anti-cancer agents could also be explored to enhance its efficacy and reduce the risk of drug resistance. Further studies could also investigate the potential use of EBA in other diseases such as arthritis and neurodegenerative disorders. Overall, EBA has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of EBA involves the reaction of 2-aminobenzamide with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The purity of EBA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

EBA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. EBA has been found to induce cell cycle arrest in the G2/M phase and inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. EBA has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to increased apoptosis in cancer cells.

properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[(3-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-12-7-5-6-11(10-12)16(20)18-14-9-4-3-8-13(14)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

SVGADXPUKXNSSU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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